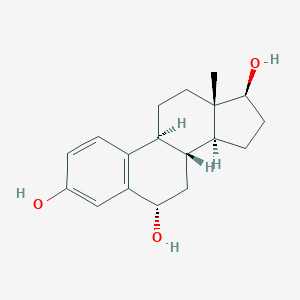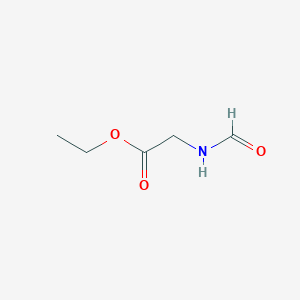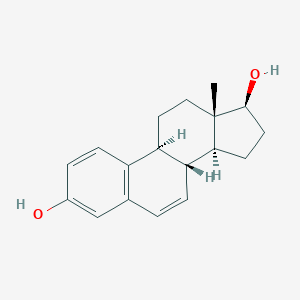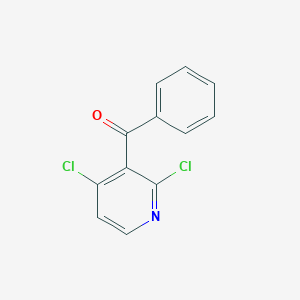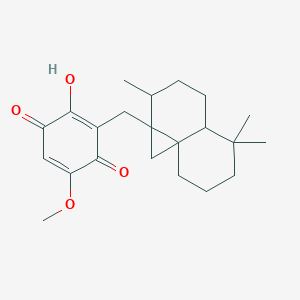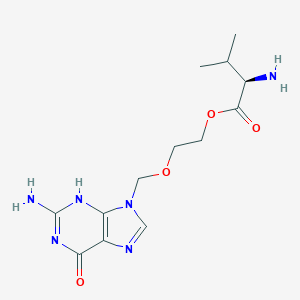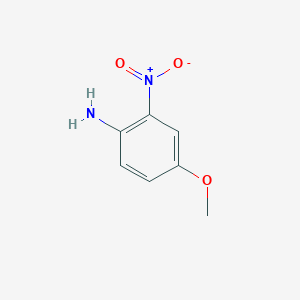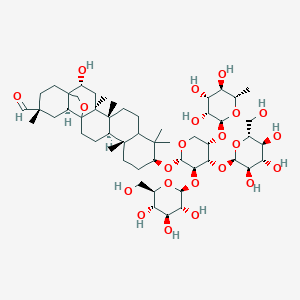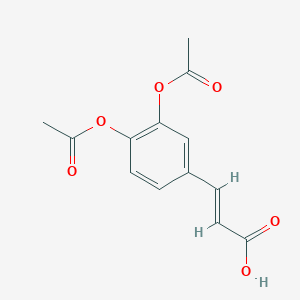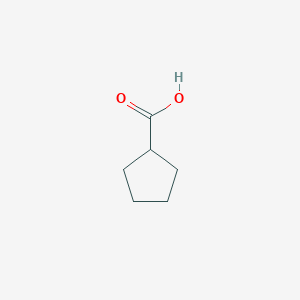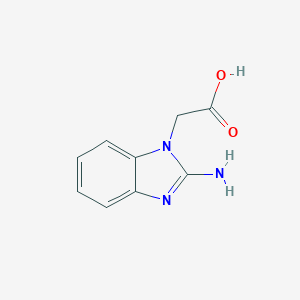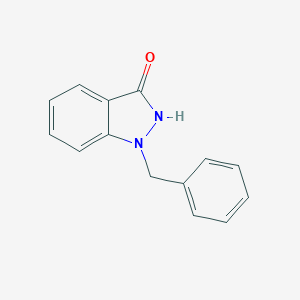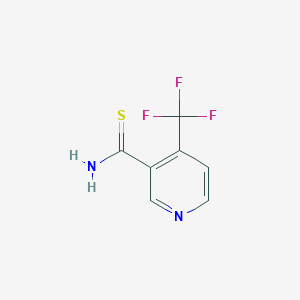
4-(Trifluoromethyl)pyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)pyridine-3-carbothioamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The trifluoromethyl group attached to the pyridine ring at the fourth position and the carbothioamide group at the third position indicate that this compound may have unique chemical and physical properties, as well as potential biological activities.
Synthesis Analysis
The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through a novel strategy that involves the breaking of the C-F bond of the anionically activated fluoroalkyl group. This method allows for the preparation of 2,6-disubstituted 4-amino pyridines through a domino process that yields high results without the need for noble metals .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyridine-3-carbothioamide would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a carbothioamide group. The electronic effects of the trifluoromethyl group could influence the reactivity of the pyridine ring, while the carbothioamide group could contribute to potential biological activity.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 4-(Trifluoromethyl)pyridine-3-carbothioamide, similar compounds with carbothioamide groups have been synthesized and evaluated for biological activities. For instance, N-phenyl-2-pyridinecarbothioamides have been studied for their gastric mucosal protectant activity, indicating that the carbothioamide group can play a significant role in the chemical reactivity and biological properties of these compounds .
Physical and Chemical Properties Analysis
Relevant Case Studies
One relevant case study involves the synthesis and evaluation of N-phenyl-2-pyridinecarbothioamides, where a specific compound demonstrated potent activity as a gastric mucosal protectant without antisecretory activity. This suggests that compounds with the carbothioamide group, such as 4-(Trifluoromethyl)pyridine-3-carbothioamide, could have potential therapeutic applications .
Applications De Recherche Scientifique
-
Agrochemicals and Pesticides
-
Aminopyridine Synthesis
-
Catalytic Ligand for Regioselective Coupling
-
4-(Trifluoromethyl)pyridine-3-carboxylic Acid
-
Minor Product in 2,3-CTF Synthesis
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAEPDXFOSQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380644 |
Source


|
| Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyridine-3-carbothioamide | |
CAS RN |
158063-54-8 |
Source


|
| Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

